molecular formula C8H9F3N2O B1522567 2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1248497-60-0

2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B1522567
CAS No.: 1248497-60-0
M. Wt: 206.16 g/mol
InChI Key: CUXHFJDZDVFZBX-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C8H9F3N2O It is characterized by the presence of a cyano group, a cyclopropyl group, and a trifluoroethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2-cyanoacetamide with cyclopropylamine and 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted acetamide derivatives.

Scientific Research Applications

2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the trifluoroethyl group may enhance the compound’s lipophilicity and membrane permeability. These properties can influence the compound’s biological activity and its ability to interact with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-cyanoacetamide: A simpler analog with a cyano group and an acetamide backbone.

    N-cyclopropylacetamide: Contains a cyclopropyl group attached to an acetamide backbone.

    N-(2,2,2-trifluoroethyl)acetamide: Features a trifluoroethyl group attached to an acetamide backbone.

Uniqueness

2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide is unique due to the combination of its cyano, cyclopropyl, and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its structural complexity and potential for diverse chemical reactions set it apart from simpler analogs.

Properties

IUPAC Name

2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-13(6-1-2-6)7(14)3-4-12/h6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXHFJDZDVFZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(F)(F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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